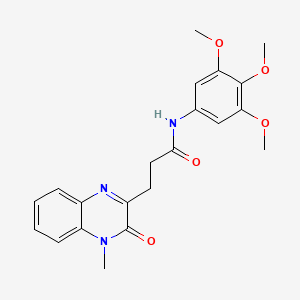![molecular formula C21H24FN3O4 B10983624 methyl [1-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)cyclohexyl]acetate](/img/structure/B10983624.png)
methyl [1-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)cyclohexyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[1-({2-[3-(2-FLUOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETYL}AMINO)CYCLOHEXYL]ACETATE is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyridazinyl ring, and a cyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[1-({2-[3-(2-FLUOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETYL}AMINO)CYCLOHEXYL]ACETATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinyl intermediate, followed by the introduction of the fluorophenyl group through a substitution reaction. The final step involves the esterification of the cyclohexyl moiety with methyl acetate under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[1-({2-[3-(2-FLUOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETYL}AMINO)CYCLOHEXYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridazinyl ring.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or iodine (I2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 2-[1-({2-[3-(2-FLUOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETYL}AMINO)CYCLOHEXYL]ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-[1-({2-[3-(2-FLUOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETYL}AMINO)CYCLOHEXYL]ACETATE involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyridazinyl ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-[1-({2-[3-(2-CHLOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETYL}AMINO)CYCLOHEXYL]ACETATE
- METHYL 2-[1-({2-[3-(2-BROMOPHENYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETYL}AMINO)CYCLOHEXYL]ACETATE
Uniqueness
The presence of the fluorophenyl group in METHYL 2-[1-({2-[3-(2-FLUOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETYL}AMINO)CYCLOHEXYL]ACETATE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs.
Properties
Molecular Formula |
C21H24FN3O4 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 2-[1-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]cyclohexyl]acetate |
InChI |
InChI=1S/C21H24FN3O4/c1-29-20(28)13-21(11-5-2-6-12-21)23-18(26)14-25-19(27)10-9-17(24-25)15-7-3-4-8-16(15)22/h3-4,7-10H,2,5-6,11-14H2,1H3,(H,23,26) |
InChI Key |
YYLPVGKTMAUCGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCCCC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone](/img/structure/B10983541.png)
![5-[4-(3-Chlorophenyl)piperazino]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-5-oxopentanamide](/img/structure/B10983555.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10983557.png)
![N-[2-(2,1,3-benzoxadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10983559.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10983569.png)
![N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B10983571.png)


![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10983587.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10983593.png)
![ethyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10983601.png)
![ethyl 4-methyl-2-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10983613.png)


